

Validating the Structure of 1,1-Dipropoxyethane via NMR Spectroscopy: A Comparative Guide

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Compound of Interest

Compound Name: 1,1-Dipropoxyethane

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Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable analytical technique for the structural elucidation of organic molecules. This guide provides a comprehensive comparison of the expected NMR spectral data for **1,1-dipropoxyethane** with related alternative structures, supported by established spectroscopic principles. The detailed analysis of ^1H and ^{13}C NMR spectra serves to unambiguously validate the molecular structure of **1,1-dipropoxyethane**.

Predicted ^1H and ^{13}C NMR Spectral Data for 1,1-Dipropoxyethane

While experimental spectra for **1,1-dipropoxyethane** are not readily available in public databases, the expected ^1H and ^{13}C NMR data can be reliably predicted based on empirical data for analogous structures and established chemical shift principles.

Predicted ^1H NMR Data

The proton NMR spectrum of **1,1-dipropoxyethane** is expected to exhibit four distinct signals, each corresponding to a unique proton environment in the molecule.

Signal	Chemical Shift (δ , ppm) (Predicted)	Multiplicity	Integration	Assignment
a	~4.5 - 4.7	Quartet	1H	O-CH-O
b	~3.4 - 3.6	Triplet	4H	-O-CH ₂ -CH ₂ -CH ₃
c	~1.5 - 1.7	Sextet	4H	-O-CH ₂ -CH ₂ -CH ₃
d	~0.9	Triplet	6H	-O-CH ₂ -CH ₂ -CH ₃
e	~1.2 - 1.3	Doublet	3H	CH-CH ₃

Predicted ¹³C NMR Data

The carbon-13 NMR spectrum of **1,1-dipropoxyethane** is predicted to show four unique carbon signals, reflecting the symmetry of the molecule.

Signal	Chemical Shift (δ , ppm) (Predicted)	Assignment
1	~100 - 105	O-CH-O
2	~65 - 70	-O-CH ₂ -CH ₂ -CH ₃
3	~22 - 25	-O-CH ₂ -CH ₂ -CH ₃
4	~10 - 12	-O-CH ₂ -CH ₂ -CH ₃
5	~18 - 22	CH-CH ₃

Comparative Analysis with Alternative Structures

To confirm the identity of **1,1-dipropoxyethane**, its NMR data can be compared with that of structurally similar compounds.

1,1-Diethoxyethane

1,1-Diethoxyethane is a close structural analog. While specific experimental data is not abundant, its predicted ¹H NMR spectrum would show a quartet for the O-CH-O proton, a

quartet for the -O-CH₂- protons, and two triplets for the methyl groups.[1][2] The key difference lies in the signals corresponding to the alkoxy groups.

Compound	Key ¹ H NMR Signals (δ, ppm)	Key ¹³ C NMR Signals (δ, ppm)
1,1-Dipropoxyethane (Predicted)	~3.4-3.6 (t, 4H, -OCH ₂ -), ~1.5-1.7 (sextet, 4H, -CH ₂ CH ₃), ~0.9 (t, 6H, -CH ₂ CH ₃)	~65-70 (-OCH ₂ -), ~22-25 (-CH ₂ CH ₃), ~10-12 (-CH ₂ CH ₃)
1,1-Diethoxyethane (Predicted)	~3.5 (q, 4H, -OCH ₂ -), ~1.2 (t, 6H, -OCH ₂ CH ₃)	~60 (-OCH ₂ -), ~15 (-OCH ₂ CH ₃)

Diethyl Ether

Diethyl ether provides a useful comparison for the chemical shifts of protons and carbons in an ether linkage.[3][4][5] The methylene protons adjacent to the oxygen in diethyl ether typically appear around 3.4 ppm.[4]

Compound	¹ H NMR Signal (-OCH ₂ -) (δ, ppm)	¹³ C NMR Signal (-OCH ₂ -) (δ, ppm)
1,1-Dipropoxyethane (Predicted)	~3.4 - 3.6 (t)	~65 - 70
Diethyl Ether	~3.4 (q)[4]	~66

Experimental Protocols for NMR Data Acquisition

The following provides a standard methodology for acquiring high-quality ¹H and ¹³C NMR spectra for small organic molecules like **1,1-dipropoxyethane**. [6][7]

1. Sample Preparation

- Compound: Dissolve 5-25 mg of **1,1-dipropoxyethane** in approximately 0.6-0.7 mL of a suitable deuterated solvent.[6] For ¹³C NMR, a higher concentration (50-100 mg) may be necessary.[6]

- Solvent: Chloroform-d (CDCl_3) is a common choice for its ability to dissolve a wide range of organic compounds and its single, well-defined residual solvent peak.[8] Other potential solvents include acetone- d_6 , and benzene- d_6 . [6]
- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for referencing chemical shifts to 0.00 ppm.[9] A small amount is added directly to the sample solution.

2. NMR Spectrometer Parameters

The following are general starting parameters for a 400 or 500 MHz NMR spectrometer.

^1H NMR Spectroscopy:

- Pulse Program: A standard single-pulse experiment (e.g., 'zg30').
- Number of Scans: 8 to 16 scans are generally sufficient.
- Relaxation Delay (d1): 1-2 seconds.
- Spectral Width: 0-12 ppm.

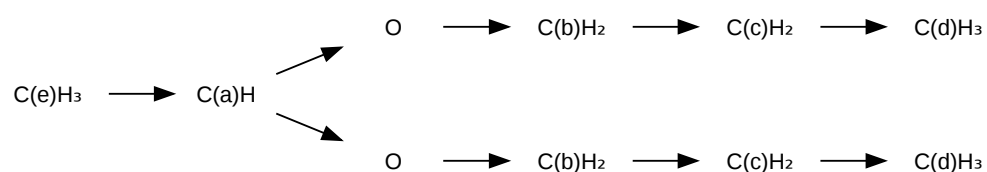
^{13}C NMR Spectroscopy:

- Pulse Program: A proton-decoupled single-pulse experiment (e.g., 'zgpg30').
- Number of Scans: 1024 or more scans may be required to achieve a good signal-to-noise ratio.
- Relaxation Delay (d1): 2-5 seconds.
- Spectral Width: 0-220 ppm.

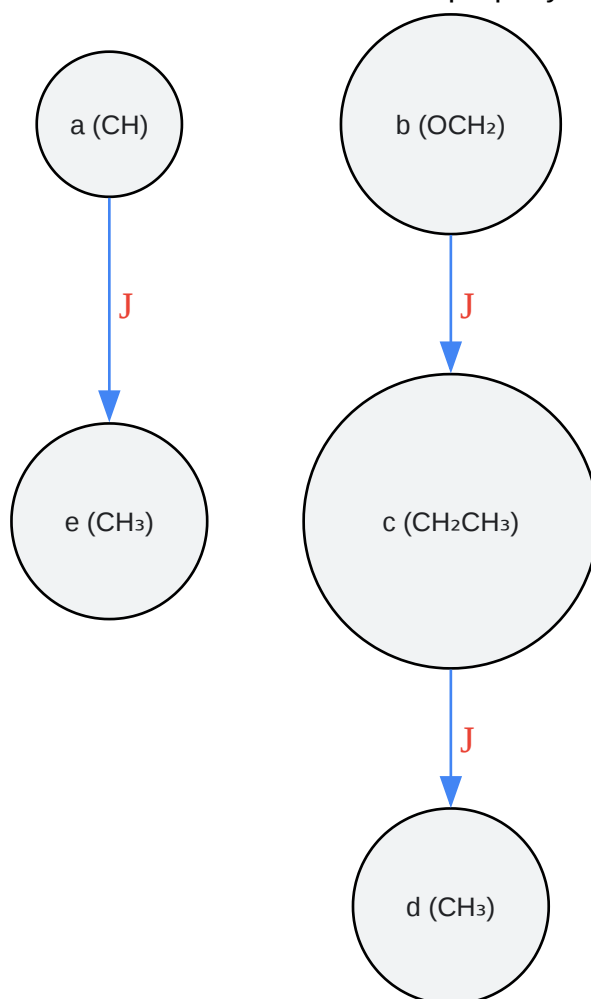
Visualization of Structure and NMR Correlations

The following diagrams illustrate the structure of **1,1-dipropoxyethane** and the expected correlations in its NMR spectra.

Structure of 1,1-Dipropoxyethane with Atom Labeling

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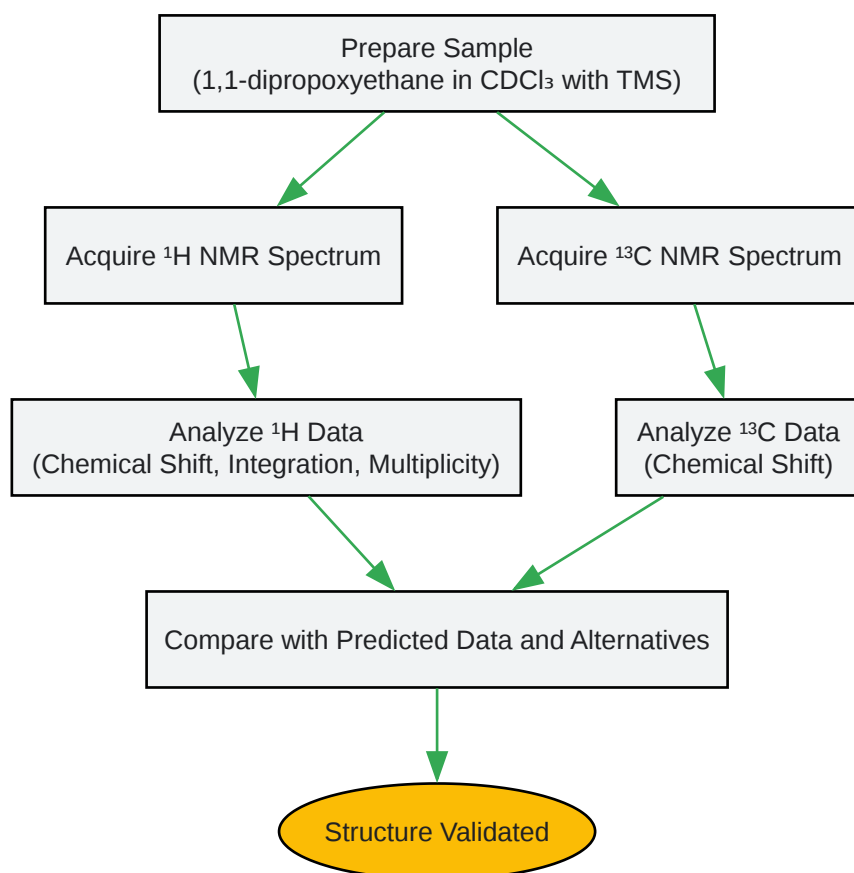
Caption: Molecular structure of **1,1-dipropoxyethane** with proton assignments.

^1H - ^1H COSY Correlations for 1,1-Dipropoxyethane

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Caption: Predicted ^1H - ^1H COSY correlations in **1,1-dipropoxyethane**.

Workflow for NMR-based Structure Validation



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Caption: A streamlined workflow for the validation of **1,1-dipropoxyethane**'s structure using NMR.

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